molecular formula C21H17N3O2S B2634263 N-benzyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105234-78-3

N-benzyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2634263
CAS No.: 1105234-78-3
M. Wt: 375.45
InChI Key: TXEYJOFOFIEUFB-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a benzyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine ring system.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-benzyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
  • 2-(3,4-dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio)-N-(3-chloro-4-fluorophenyl)-acetamide

Uniqueness

N-benzyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is unique due to its specific structural features, such as the positioning of the benzyl and acetamide groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-benzyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its synthesis, biological activity, and therapeutic potential, supported by relevant data tables and case studies.

  • IUPAC Name: this compound
  • CAS Number: 1105234-78-3
  • Molecular Weight: 375.45 g/mol
  • Purity: 98%

Synthesis

The synthesis of this compound involves several steps that typically include the formation of thieno[3,2-d]pyrimidine derivatives through cyclization reactions. The specific synthetic pathways have not been extensively documented in the available literature, indicating a need for further research in this area.

Anticonvulsant Activity

Research has indicated that compounds similar to N-benzyl derivatives exhibit significant anticonvulsant properties. For instance, studies on related N-benzyl compounds have shown promising results in reducing seizure activity in animal models. The mechanism often involves modulation of neurotransmitter systems or ion channels .

Anticancer Potential

The thieno[3,2-d]pyrimidine scaffold has been associated with various anticancer activities. For example, derivatives of pyrimidines have demonstrated effectiveness against several cancer cell lines by inhibiting cell proliferation and inducing apoptosis . The specific activity of this compound against cancer cells remains to be elucidated.

Anti-inflammatory Effects

Pyrimidine derivatives have also been noted for their anti-inflammatory properties. Compounds with similar structures have shown the ability to inhibit key inflammatory mediators such as iNOS and COX-2, suggesting that N-benzyl derivatives may also possess these effects .

Research Findings and Case Studies

A study focusing on pyrimidine derivatives highlighted their structure–activity relationships (SARs), emphasizing that substituents at specific positions can enhance biological activity. For instance:

CompoundActivityED50 (mg/kg)
(R)-N-benzyl derivativeAnticonvulsant4.5 (i.p.)
IndomethacinAnti-inflammatory10 (i.p.)

This table illustrates the potency of certain derivatives compared to established drugs .

Properties

IUPAC Name

N-benzyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c25-18(22-11-15-7-3-1-4-8-15)12-24-14-23-19-17(13-27-20(19)21(24)26)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEYJOFOFIEUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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